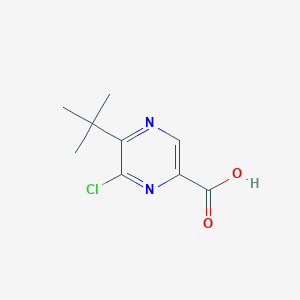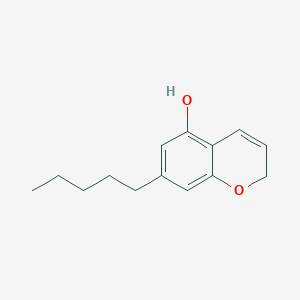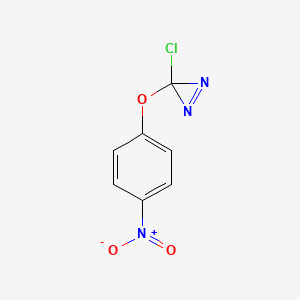
Quinoline-4,7-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline-4,7-dicarboxylic acid is a heterocyclic aromatic organic compound that features a quinoline core with carboxylic acid groups at the 4 and 7 positions. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions: Quinoline-4,7-dicarboxylic acid can be synthesized through several methods. One common approach involves the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce quinoline derivatives . Another method involves the Pfitzinger reaction, where isatin reacts with ketones in the presence of a strong nucleophile .
Industrial Production Methods: Industrial production often employs green chemistry principles, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts . These methods aim to enhance yield and reduce environmental impact.
化学反应分析
Types of Reactions: Quinoline-4,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the electron-rich nature of the quinoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, peracetic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metals, ionic liquids, and clay-based catalysts.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
科学研究应用
Quinoline-4,7-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Quinoline derivatives are explored for their anticancer, antimalarial, and antimicrobial properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of quinoline-4,7-dicarboxylic acid involves its interaction with various molecular targets. It can form complexes with metal ions, which may induce the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) . These species can affect cellular pathways and lead to various biological effects.
相似化合物的比较
- Quinoline-2,4-dicarboxylic acid
- Quinoline-4-carboxylic acid
- Isoquinoline derivatives
Comparison: Quinoline-4,7-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which can influence its reactivity and interaction with other molecules .
属性
CAS 编号 |
89118-76-3 |
|---|---|
分子式 |
C11H7NO4 |
分子量 |
217.18 g/mol |
IUPAC 名称 |
quinoline-4,7-dicarboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-10(14)6-1-2-7-8(11(15)16)3-4-12-9(7)5-6/h1-5H,(H,13,14)(H,15,16) |
InChI 键 |
ZTGFXCFSVVYDEX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2C=C1C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B11888975.png)



![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11888993.png)


![1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B11889003.png)
![8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11889010.png)

![4-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9(4H)-imine](/img/structure/B11889045.png)
